

An In-depth Technical Guide to 3-(Piperidine-1-carbonyl)phenylboronic acid

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Compound of Interest

Compound Name: 3-(Piperidine-1-carbonyl)phenylboronic acid

Cat. No.: B1593276

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Abstract

3-(Piperidine-1-carbonyl)phenylboronic acid is a vital bifunctional organic reagent, integrating a reactive boronic acid moiety with a structurally significant piperidine-amide group. This guide provides a comprehensive technical overview of its core physicochemical properties, analytical characterization, chemical reactivity, and handling considerations. Tailored for researchers in medicinal chemistry and drug development, this document synthesizes theoretical principles with practical, field-proven insights to facilitate its effective application in synthesis and discovery programs. We delve into the electronic influence of the meta-substituted amide on the boronic acid's Lewis acidity, outline protocols for its characterization and use in Suzuki-Miyaura cross-coupling, and discuss stability challenges and mitigation strategies.

Introduction and Molecular Overview

3-(Piperidine-1-carbonyl)phenylboronic acid, with CAS Number 850568-34-2, is a synthetic building block of increasing importance in organic synthesis.^[1] Its structure is characterized by a phenylboronic acid core functionalized at the meta-position with a piperidine-1-carboxamide group. This unique arrangement offers synthetic chemists a versatile handle for introducing this substituted phenyl motif into more complex molecular architectures, most notably via palladium-catalyzed cross-coupling reactions.^[2]

The presence of the tertiary amide and the boronic acid on the same scaffold creates a molecule with distinct electronic and steric properties that influence its reactivity, solubility, and stability. This guide will systematically explore these characteristics.

Table 1: Core Molecular Identifiers

| Identifier | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | [3-(Piperidine-1-carbonyl)phenyl]boronic acid | N/A |
| CAS Number | 850568-34-2 | |
| Molecular Formula | C ₁₂ H ₁₆ BNO ₃ | |
| Molecular Weight | 233.07 g/mol | [3] |
| Canonical SMILES | O=C(N1CCCCC1)c2cccc(B(O)O)c2 | |
| InChI Key | XFTARKGZGNWJJT-UHFFFAOYSA-N | |

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edge [color="#202124"];
```

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// Atom nodes with positions  
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H_O1[label="H", pos="-1.2,-1.5!"];  
O2[label="O", pos="0.8,-1!"];  
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C_carbonyl[label="C", pos="-2.4,4.3!"];  
O_carbonyl[label="O", pos="-2.4,5.3!"];  
N_amide[label="N", pos="-3.6,3.6!"];  
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H_aryl_4[label="H", pos="0,5.0!"];  
C_aryl_5[label="C", pos="1.2,3.6!"];  
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// Piperidine ring  
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C_pip_2[label="C", pos="-6.0,3.6!"];
```

```
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C_pip_4 [label="C", pos="-4.8,1.5!"];
C_pip_5 [label="C", pos="-3.6,2.2!"];

// Edges
B -- 01;
01 -- H_01;
B -- 02;
02 -- H_02;
B -- C_aryl_1;
C_aryl_1 -- C_aryl_2;
C_aryl_2 -- H_aryl_2;
C_aryl_2 -- C_aryl_3;
C_aryl_3 -- C_carbonyl;
C_carbonyl -- O_carbonyl [style=double];
C_carbonyl -- N_amide;
C_aryl_3 -- C_aryl_4;
C_aryl_4 -- H_aryl_4;
C_aryl_4 -- C_aryl_5;
C_aryl_5 -- H_aryl_5;
C_aryl_5 -- C_aryl_6;
C_aryl_6 -- H_aryl_6;
C_aryl_6 -- C_aryl_1;

// Piperidine bonds
N_amide -- C_pip_1;
C_pip_1 -- C_pip_2;
C_pip_2 -- C_pip_3;
C_pip_3 -- C_pip_4;
C_pip_4 -- C_pip_5;
C_pip_5 -- N_amide;
}
```

Caption: 2D representation of **3-(Piperidine-1-carbonyl)phenylboronic acid**.

Physicochemical Properties: A Deeper Analysis

Direct experimental data for this specific molecule is not widely published. Therefore, this section combines data from suppliers with predictions based on established chemical principles and data from analogous structures.

Table 2: Summary of Physicochemical Properties

| Property | Value / Expected Range | Method / Rationale |
|----------------------|------------------------|---------------------------------|
| Melting Point | 150-154 °C | Experimental (Supplier Data)[4] |
| pKa (Acidity) | ~8.0 - 8.6 (Estimated) | Theoretical Estimation |
| LogP (Lipophilicity) | -0.06960 (Calculated) | XLogP3 Calculation[4] |
| Aqueous Solubility | Low to Moderate | Structural Analysis |
| Appearance | Solid | Supplier Data |

Acidity (pKa)

The pKa of a boronic acid is a critical parameter governing its behavior in aqueous solutions and its reactivity in base-mediated reactions like Suzuki coupling. For unsubstituted phenylboronic acid, the experimental pKa is approximately 8.8.[5]

Causality: The 3-(piperidine-1-carbonyl) substituent is expected to lower the pKa relative to phenylboronic acid. The amide carbonyl group is electron-withdrawing via induction, which increases the Lewis acidity of the boron atom. This makes the B(OH)₂ group more readily accept a hydroxide ion to form the anionic boronate species [R-B(OH)₃]⁻, resulting in a lower pKa. The meta-position of the substituent means its electronic influence is primarily inductive rather than resonant. We estimate the pKa to be in the range of 8.0 to 8.6.

Experimental Insight: The pKa of arylboronic acids can be accurately determined using ¹¹B NMR spectroscopy by monitoring the chemical shift as a function of pH.[6][7] This technique allows for direct observation of the equilibrium between the trigonal boronic acid and the tetrahedral boronate species.

Lipophilicity and Solubility

Lipophilicity (LogP): The calculated XLogP3 of -0.07 suggests the molecule has relatively balanced hydrophilic and lipophilic character.[4] The boronic acid headgroup is polar and capable of hydrogen bonding, contributing to hydrophilicity. The phenyl ring and piperidine moiety are lipophilic.

Solubility: Based on its structure, the compound is expected to be soluble in polar organic solvents like methanol, ethanol, THF, and DMSO. Its solubility in water is predicted to be low to moderate. While the boronic acid and amide groups can engage in hydrogen bonding, the overall size of the hydrophobic carbon framework limits high aqueous solubility. At pH values above its pKa, solubility in aqueous base is expected to increase significantly due to the formation of the more polar anionic boronate salt.

Analytical Characterization and Purity Assessment

While a specific certificate of analysis is not publicly available from all vendors, a standard characterization workflow is essential to verify the identity and purity of this reagent before use.

Nuclear Magnetic Resonance (NMR) Spectroscopy

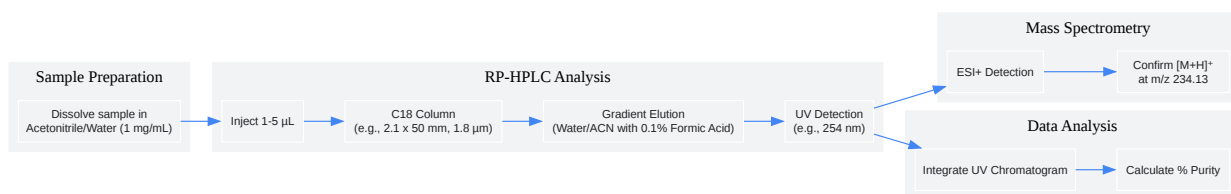
NMR is the primary technique for structural confirmation.

- ^1H NMR: The spectrum will be complex. Key expected regions include:
 - Aromatic Protons (δ 7.2-8.0 ppm): Four protons on the phenyl ring will appear as a complex multiplet pattern characteristic of a 1,3-disubstituted benzene ring.
 - Piperidine Protons (δ 1.5-3.7 ppm): The ten protons of the piperidine ring will likely appear as broad, overlapping multiplets due to their chemical environment and potential for restricted rotation around the C-N amide bond.
 - $\text{B}(\text{OH})_2$ Protons (δ 8.0-8.5 ppm): A broad singlet, which is exchangeable with D_2O . Its chemical shift can be highly dependent on concentration and solvent.
- ^{13}C NMR: Approximately 11 distinct carbon signals are expected (some piperidine carbons may be equivalent). Key signals would include the amide carbonyl (\sim 168-172 ppm) and the carbon atom attached to boron (ipso-carbon, \sim 135 ppm, often broad).
- ^{11}B NMR: A single, relatively broad signal is expected. Its chemical shift provides direct information about the coordination state of the boron atom (trigonal vs. tetrahedral).^[6]

Chromatographic and Mass Spectrometric Analysis

Workflow: Purity Assessment by RP-HPLC-MS

This workflow is a self-validating system for confirming both purity and identity.



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Caption: Standard workflow for purity and identity confirmation via RP-HPLC-MS.

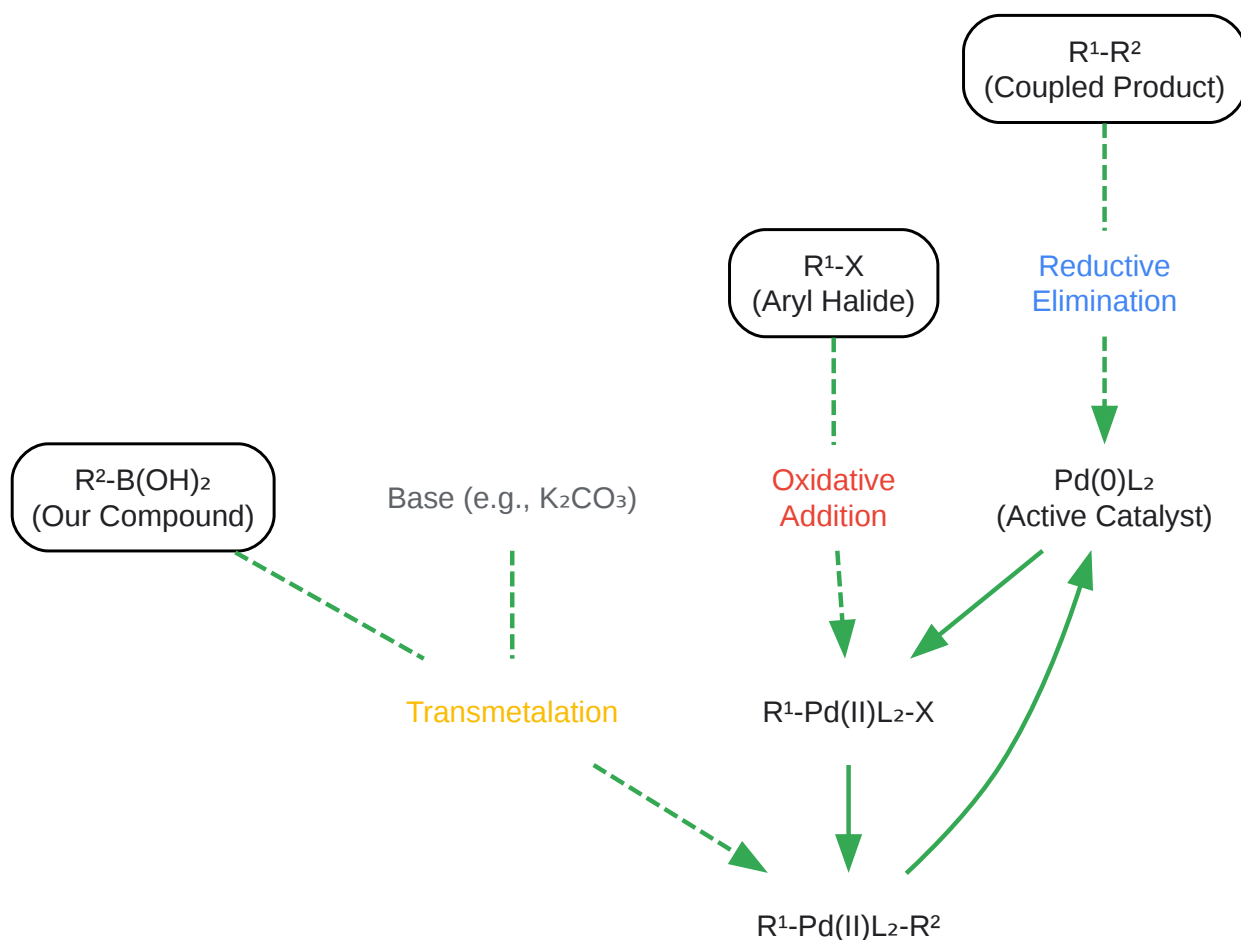
Chemical Reactivity and Stability

Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form $\text{C}(\text{sp}^2)\text{-C}(\text{sp}^2)$ bonds. ^[2] It serves as a source of the 3-(piperidine-1-carbonyl)phenyl moiety.

Mechanism & Causality: The reaction is catalyzed by a Palladium(0) species and requires a base. The base is crucial for activating the boronic acid by converting it to the more nucleophilic boronate complex, which then participates in the

transmetalation step of the catalytic cycle. The choice of base, solvent, and palladium ligand system is critical for achieving high yields.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Stability and Storage

A critical, often overlooked aspect of working with boronic acids is their stability.

- **Boroxine Formation:** Like most boronic acids, this compound can undergo reversible dehydration, especially upon heating or under vacuum, to form a cyclic trimeric anhydride called a boroxine. This reduces the effective molarity of the active monomeric boronic acid. Storing the compound in a dry, cool environment is essential.
- **Oxidative Instability:** Boronic acids can be susceptible to oxidative degradation.[8] While the amide substituent may offer some electronic stabilization, it is prudent to store the compound under an inert atmosphere (e.g., nitrogen or argon) for long-term use.

- Protodeboronation: This is a process where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This can occur under harsh acidic or basic conditions or in the presence of certain transition metals. [9][10]

Expert Insight: For challenging couplings or when using precious substrates, consider using the corresponding N-methyliminodiacetic acid (MIDA) boronate ester. MIDA boronates are exceptionally stable, crystalline solids that can be stored long-term in air and slowly release the active boronic acid under the reaction conditions, mitigating issues of decomposition. [9][10]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **3-(piperidine-1-carbonyl)phenylboronic acid** with a generic aryl bromide. Optimization of catalyst, ligand, base, and temperature may be required for specific substrates.

- Vessel Preparation: To a flame-dried reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 eq.), **3-(piperidine-1-carbonyl)phenylboronic acid** (1.2-1.5 eq.), and potassium carbonate (K_2CO_3 , 2.0-3.0 eq.).
- Catalyst Addition: Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) to the vial.
- Inert Atmosphere: Seal the vial with a septum, and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
- Solvent Addition: Add a degassed solvent mixture (e.g., Dioxane/Water 4:1) via syringe. The total concentration should be approximately 0.1 M with respect to the aryl bromide.
- Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
- Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
- Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Conclusion

3-(Piperidine-1-carbonyl)phenylboronic acid is a valuable reagent whose effective use is predicated on a solid understanding of its underlying chemical principles. While specific experimental data points like pKa and solubility require dedicated measurement, its properties can be reliably inferred from its structure and the behavior of analogous compounds. Its utility in Suzuki-Miyaura coupling is well-established, but researchers must remain vigilant about its stability, particularly the potential for boroxine formation and protodeboronation. By employing rigorous analytical characterization and considering stable surrogates like MIDA esters for sensitive applications, scientists can confidently leverage this building block in the synthesis of complex molecules for drug discovery and materials science.

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